

Spectroscopic Characterization of 3-Methoxycarbonylphenyl Isothiocyanate: A Technical Guide

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Compound of Interest		
Compound Name:	3-Methoxycarbonylphenyl isothiocyanate	
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This technical guide provides a detailed overview of the spectroscopic data for **3-methoxycarbonylphenyl isothiocyanate**. Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). It also includes generalized experimental protocols for obtaining such data for a solid organic compound of this nature.

Chemical Structure and Properties

IUPAC Name: Methyl 3-isothiocyanatobenzoate

Molecular Formula: C₉H₇NO₂S[1]

Molecular Weight: 193.22 g/mol [1]

CAS Number: 3125-66-4[1]

Predicted Spectroscopic Data



The following tables summarize the predicted spectroscopic data for **3-methoxycarbonylphenyl isothiocyanate**. These predictions are based on the analysis of its chemical structure and comparison with data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~8.0 - 8.2	Singlet (or tight multiplet)	1H	Ar-H (proton between two electron-withdrawing groups)
~7.8 - 8.0	Doublet	1H	Ar-H
~7.5 - 7.7	Triplet	1H	Ar-H
~7.3 - 7.5	Doublet	1H	Ar-H
~3.9	Singlet	3H	-OCH₃

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ, ppm)	Assignment
~165 - 167	C=O (ester)
~135 - 145	C-NCS (isothiocyanate)
~130 - 135	Ar-C
~128 - 130	Ar-C
~125 - 128	Ar-C
~120 - 125	Ar-C
~52 - 54	-OCH₃



It is important to note that the isothiocyanate carbon signal in ¹³C NMR spectra can be very broad or even "silent" due to its structural flexibility and the exchange dynamics of the molecule.[2][3][4][5]

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H stretch[6][7][8]
~2200 - 2000	Strong, Sharp	-N=C=S asymmetric stretch (isothiocyanate)[9]
~1720 - 1700	Strong	C=O stretch (ester)
~1600 - 1450	Medium to Strong	Aromatic C=C in-ring stretches[7][8]
~1300 - 1200	Strong	C-O stretch (ester)
~900 - 675	Strong	C-H out-of-plane ("oop") bending[6]

Mass Spectrometry (MS)

193 [M]+ (Molecular Ion) 162 [M - OCH3]+ 135 [M - COOCH3]+ 134 [M - S=C=O]+ 103 [C6H4-CN]+	m/z	Possible Fragment
135 [M - COOCH ₃] ⁺ 134 [M - S=C=O] ⁺	193	[M] ⁺ (Molecular Ion)
134 [M - S=C=O]+	162	[M - OCH ₃] ⁺
	135	[M - COOCH₃] ⁺
103 [C ₆ H ₄ -CN] ⁺	134	[M - S=C=O]+
	103	[C ₆ H ₄ -CN] ⁺
77 [C ₆ H ₅] ⁺	77	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like **3-methoxycarbonylphenyl isothiocyanate**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- 1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Optimize the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.



- Instrumentation: Use a Fourier-transform infrared spectrometer equipped with a universal ATR accessory.[10]
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum over a typical range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.[10]
 - Average multiple scans to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

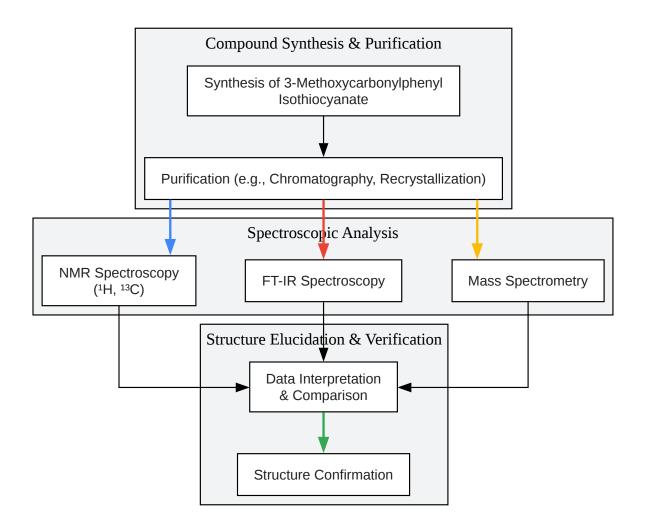
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[11][12]
- Data Acquisition:
 - ESI: Infuse the sample solution directly into the ESI source. This is a "soft" ionization technique that is likely to show the molecular ion.
 - EI: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). This is a "hard" ionization technique that will lead to more fragmentation.[11]
- Analysis: Acquire the mass spectrum, which plots the relative abundance of ions versus their mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Workflow for Spectroscopic Analysis



The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or uncharacterized organic compound.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

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